2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
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Overview
Description
2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is an organic compound that features a naphthalene ring, a phenyl group, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthalene Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthalene moiety to the oxadiazole ring.
Formation of the Acetamide Group: This can be done by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions could target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation may yield naphthoquinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Materials Science: The compound could be used in the development of organic semiconductors, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-1-yl)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide: can be compared to other oxadiazole derivatives, such as:
Uniqueness
The unique combination of the naphthalene, phenyl, and oxadiazole rings in this compound may confer distinct chemical and biological properties, such as enhanced stability, specific binding affinities, or unique electronic characteristics.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-18(13-16-11-6-10-14-7-4-5-12-17(14)16)21-20-19(22-25-23-20)15-8-2-1-3-9-15/h1-12H,13H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGVZHCKENKGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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